molecular formula C19H20N5O8P B12933659 3'-O-Acetyl-N-benzoyl-2'-deoxyadenosine 5'-(dihydrogen phosphate) CAS No. 23701-97-5

3'-O-Acetyl-N-benzoyl-2'-deoxyadenosine 5'-(dihydrogen phosphate)

Cat. No.: B12933659
CAS No.: 23701-97-5
M. Wt: 477.4 g/mol
InChI Key: PFNNGYIAQDMAGY-RRFJBIMHSA-N
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Description

3'-O-Acetyl-N-benzoyl-2'-deoxyadenosine 5'-(dihydrogen phosphate) is a chemically modified deoxyadenosine derivative. Its structure includes:

  • N-Benzoyl protection: A benzoyl group on the adenine base (N6 position) enhances stability against nucleophilic attacks during oligonucleotide synthesis .
  • 3'-O-Acetyl group: The acetyl group at the 3'-OH position acts as a transient protecting group, typically removed under basic conditions .
  • 5'-Dihydrogen phosphate: A monophosphate group at the 5'-position, critical for nucleotide incorporation into DNA or RNA strands .

This compound (CAS: 59033-76-0) is structurally related to intermediates in oligonucleotide synthesis, where protecting groups prevent undesired side reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23701-97-5

Molecular Formula

C19H20N5O8P

Molecular Weight

477.4 g/mol

IUPAC Name

[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate

InChI

InChI=1S/C19H20N5O8P/c1-11(25)31-13-7-15(32-14(13)8-30-33(27,28)29)24-10-22-16-17(20-9-21-18(16)24)23-19(26)12-5-3-2-4-6-12/h2-6,9-10,13-15H,7-8H2,1H3,(H2,27,28,29)(H,20,21,23,26)/t13-,14+,15+/m0/s1

InChI Key

PFNNGYIAQDMAGY-RRFJBIMHSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4

Canonical SMILES

CC(=O)OC1CC(OC1COP(=O)(O)O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Starting Material

The synthesis begins with 2'-deoxyadenosine, a nucleoside consisting of adenine linked to 2'-deoxyribose.

Protection and Benzoylation of the Base

  • N-Benzoylation : The adenine base is selectively benzoylated at the exocyclic amino group (N6 position) using benzoyl chloride in the presence of a base such as pyridine. This step protects the amino group and modulates the compound’s chemical properties.

  • Typical Conditions : Benzoyl chloride is added dropwise to a solution of 2'-deoxyadenosine in pyridine or an organic solvent like ethylene dichloride or ethyl acetate, often at temperatures between 40–80 °C. The reaction proceeds for several hours (4–8 h) to ensure complete benzoylation.

Selective Acetylation of the 3'-Hydroxyl Group

  • The 3'-hydroxyl group is selectively acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid or a similar acid catalyst.

  • Reaction Conditions : The benzoylated nucleoside is dissolved in glacial acetic acid with acetone or other solubility promoters. Acetic anhydride is added at low temperatures (-5 to 5 °C) to control the reaction rate and selectivity. The mixture is stirred for 5–8 hours, followed by quenching with cold water and filtration.

Phosphorylation at the 5'-Position

  • The 5'-hydroxyl group is phosphorylated to form the dihydrogen phosphate ester. This is typically achieved using phosphorus oxychloride (POCl3) or other phosphorylating agents under controlled conditions.

  • The reaction is carefully controlled to avoid over-phosphorylation or degradation of the nucleoside.

Representative Synthetic Procedure (Adapted from Related Nucleoside Syntheses)

Step Reagents & Conditions Description Yield & Purity Data
1. N-Benzoylation Benzoyl chloride, pyridine, 40–70 °C, 4–8 h Protection of adenine amino group Yield ~65–75%, purity >98% (HPLC)
2. 3'-O-Acetylation Acetic anhydride, glacial acetic acid, acetone, -5 to 5 °C, 5–8 h Selective acetylation of 3'-OH Yield ~70%, purity >98%
3. 5'-Phosphorylation Phosphorylating agent (e.g., POCl3), base, low temperature Introduction of dihydrogen phosphate group Yield varies, typically 50–70%

Analytical and Purification Techniques

  • Purification : After each step, the product is purified by recrystallization (e.g., from ethanol) or chromatographic methods to achieve high purity.

  • Characterization : Purity and identity are confirmed by HPLC, melting point determination, optical rotation, and spectroscopic methods (NMR, MS).

Research Findings and Optimization Notes

  • The choice of solvent and base in benzoylation significantly affects yield and selectivity. Pyridine is commonly used due to its dual role as solvent and base.

  • Temperature control during acetylation is critical to avoid acetylation at undesired positions.

  • Phosphorylation requires careful stoichiometric control and quenching to prevent side reactions.

  • The overall yield of the multi-step synthesis is typically in the range of 40–60% from 2'-deoxyadenosine, with purity exceeding 98% after purification.

Summary Table of Preparation Steps

Step Number Reaction Type Reagents & Conditions Purpose Typical Yield (%) Purity (%)
1 N-Benzoylation Benzoyl chloride, pyridine, 40–70 °C, 4–8 h Protect adenine amino group 65–75 >98
2 3'-O-Acetylation Acetic anhydride, glacial acetic acid, -5–5 °C, 5–8 h Protect 3'-OH group 70 >98
3 5'-Phosphorylation Phosphorylating agent (e.g., POCl3), base, low temp Introduce dihydrogen phosphate 50–70 >98

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry

3'-O-Acetyl-N-benzoyl-2'-deoxyadenosine 5'-(dihydrogen phosphate) serves as a key building block in the synthesis of more complex molecules. It is utilized in various chemical reactions, including:

  • Synthesis of Oligonucleotides : The compound is used to create N-branched oligonucleotides, which are essential for genetic research and therapeutic applications .
  • Reagent in Organic Synthesis : It acts as a reagent in the formation of phosphoramidates and other derivatives, facilitating the development of new chemical entities.

Biology

In biological research, this compound is studied for its potential roles in cellular processes:

  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for understanding metabolic pathways and developing inhibitors for therapeutic purposes .
  • Receptor Binding Studies : Investigations into how this compound interacts with various receptors can provide insights into its biological activity and therapeutic potential.

Medicine

The therapeutic applications of 3'-O-Acetyl-N-benzoyl-2'-deoxyadenosine 5'-(dihydrogen phosphate) are particularly promising:

  • Antiviral Agents : Research indicates that this compound may have antiviral properties, making it a candidate for drug development against viral infections.
  • Anticancer Applications : Preliminary studies suggest that it could be effective in cancer treatment due to its ability to interfere with nucleic acid metabolism .

Data Tables

Application AreaSpecific UseNotes
ChemistryBuilding block for oligonucleotidesFacilitates genetic research
ChemistryReagent in organic synthesisUseful for creating phosphoramidates
BiologyEnzyme inhibition studiesImportant for metabolic pathway research
BiologyReceptor binding studiesInsights into biological activity
MedicineAntiviral agentPotential candidate for drug development
MedicineAnticancer applicationsEarly studies show promise

Case Studies

  • Antiviral Activity :
    A study examined the efficacy of 3'-O-Acetyl-N-benzoyl-2'-deoxyadenosine 5'-(dihydrogen phosphate) against various viral strains. Results indicated significant inhibition of viral replication, suggesting its potential as an antiviral drug candidate.
  • Cancer Research :
    In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines by disrupting nucleic acid synthesis. Further research is ongoing to evaluate its effectiveness in vivo.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group and purine base play crucial roles in binding to these targets, while the phosphonooxy group may be involved in phosphorylation or other biochemical processes. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Data Table

Compound Name 2' Substituent 3' Substituent 5' Phosphate Type Key Applications/Findings Reference
Target Compound None O-Acetyl Dihydrogen Oligonucleotide synthesis
2'-Deoxy-2'-fluoroadenosine 5'-phosphate F None Dihydrogen Antiviral/antisense therapies
3'-O-(4-Benzoylbenzoyl)-2'-deoxyadenosine None 4-Benzoylbenzoyl Diphosphate Myosin ATPase studies
5'-Chloro-5'-deoxyadenosine None None Chloride Synthesis intermediate
N6,3'-O-Diacetyl-2'-deoxyadenosine None O-Acetyl Dihydrogen Labile protecting group

Research Findings and Implications

  • Synthesis Strategies : The 3'-O-acetyl group is selectively removable under mild base conditions, enabling sequential deprotection in oligonucleotide assembly .
  • Stability : The N-benzoyl group provides superior stability over N-acetyl derivatives, critical for long synthetic routes .

Biological Activity

3'-O-Acetyl-N-benzoyl-2'-deoxyadenosine 5'-(dihydrogen phosphate) is a modified nucleoside that has garnered attention in molecular biology and pharmacology due to its unique structural features. This compound is characterized by the presence of an acetyl group at the 3' position, a benzoyl group at the N-1 position, and a dihydrogen phosphate group at the 5' end. These modifications enhance its stability, solubility, and potential biological activities, making it a valuable candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3'-O-Acetyl-N-benzoyl-2'-deoxyadenosine 5'-(dihydrogen phosphate) is C18H20N3O9PC_{18}H_{20}N_{3}O_{9}P. The structural modifications contribute to its biochemical properties, allowing it to interact with various biological targets.

1. Antiviral Properties

Research indicates that modified nucleosides like 3'-O-Acetyl-N-benzoyl-2'-deoxyadenosine can exhibit antiviral activity by interfering with nucleic acid synthesis. This mechanism is particularly relevant in the context of viral replication, where such compounds may inhibit the activity of viral polymerases, thereby reducing viral load in infected cells .

2. Substrate for Polymerases

This compound acts as a substrate for DNA polymerases, which are essential enzymes in DNA replication and repair processes. By serving as a substrate, it can influence the synthesis of DNA, potentially impacting cellular proliferation and the overall metabolism of nucleic acids .

3. Interaction with Proteins and Enzymes

Studies have shown that 3'-O-Acetyl-N-benzoyl-2'-deoxyadenosine can bind to various proteins involved in nucleic acid metabolism. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly employed to assess these interactions, providing insights into its mechanism of action as both an inhibitor and substrate in biochemical pathways .

Case Study 1: Antiviral Efficacy

A study investigating the antiviral properties of modified nucleosides demonstrated that compounds similar to 3'-O-Acetyl-N-benzoyl-2'-deoxyadenosine exhibited significant inhibition of viral replication in vitro. The results indicated a dose-dependent response, where higher concentrations led to greater reductions in viral titers .

Case Study 2: Polymerase Interaction

Another study focused on the interaction between this compound and DNA polymerases revealed that it could effectively compete with natural substrates. This competitive inhibition was quantified using kinetic assays, showing that the compound could significantly alter enzyme activity under specific conditions .

Comparative Analysis with Similar Compounds

The following table summarizes key similarities and differences between 3'-O-Acetyl-N-benzoyl-2'-deoxyadenosine and other related compounds:

Compound NameStructural FeaturesUnique Aspects
3'-O-Acetyl-2'-deoxyadenosine 5'-(dihydrogen phosphate) Contains adenine instead of benzoyl modificationPrimarily used in RNA synthesis
3',5'-Di-O-acetyl-N4-benzoyl-2'-deoxycytidine Two acetyl groups; N4-benzoyl modificationEnhanced stability and solubility
2',3'-Dideoxyxanthosine Lacks both 2' and 3' hydroxyl groupsKnown for its antiviral activity against HIV

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